molecular formula C8H12N6S2 B1525766 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) CAS No. 98558-04-4

5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine)

Cat. No. B1525766
CAS RN: 98558-04-4
M. Wt: 256.4 g/mol
InChI Key: FXLSMCSUYSZCFA-UHFFFAOYSA-N
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Description

“5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine)” (BBTD) is a synthetic compound used in various scientific experiments due to its unique physical and chemical properties. It is a heterocyclic compound containing carbon, nitrogen, and sulfur atoms. The molecular formula is C8H12N6S2 .


Synthesis Analysis

The synthesis of BBTD-like compounds involves the reaction between a thiosemicarbazide and carboxylic acid . The reaction was investigated in the presence of polyphosphate ester (PPE). It was found that, in the presence of PPE, the reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .


Molecular Structure Analysis

The molecular structure of BBTD consists of carbon, nitrogen, and sulfur atoms. The average mass is 256.351 Da and the monoisotopic mass is 256.056488 Da .


Chemical Reactions Analysis

BBTD-like compounds have been used in the synthesis of allosteric glutaminase inhibitors . The reaction between the thiosemicarbazide and carboxylic acid proceeds in one-pot through three steps with the formation of corresponding 2-amino-1,3,4-thiadiazole .


Physical And Chemical Properties Analysis

BBTD is a synthetic compound with unique physical and chemical properties. The specific physical and chemical properties of BBTD are not mentioned in the available literature.

Scientific Research Applications

Corrosion Inhibition

  • Application in Corrosion Inhibition : Thiadiazole derivatives, including structures similar to 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine), have been studied for their effectiveness in inhibiting corrosion of metals. Quantum chemical parameters and molecular dynamics simulations have been employed to predict the inhibition performances of these compounds against corrosion of iron. Theoretical data align well with experimental results, indicating potential utility in industrial applications (Kaya et al., 2016).

Molecular and Structural Analysis

  • Structural Characterization and Noncovalent Interactions : Studies have been conducted on the crystal structures of thiadiazole derivatives to understand their molecular interactions. For instance, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines have been analyzed using crystallographic and quantum theory of atoms-in-molecules (QTAIM) approaches. These analyses provide insights into intra- and intermolecular interactions, which are essential for the development of new materials and pharmaceuticals (El-Emam et al., 2020).

Synthesis and Characterization

  • Synthesis and Chemical Properties : Research has been directed towards the synthesis and characterization of bisthiadiazoles with ethyl and butyl spacers, including compounds like 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine). These studies aim to determine the most effective methods for synthesis and to explore the potential of these compounds as precursors for macroheterocyclic compounds with expanded coordination cavities (Suvorova et al., 2020).

Biological Activities

  • Biological Applications : The 1,3,4-thiadiazole core, similar to the one in 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine), has been extensively studied for its pharmacological properties. Schiff bases derived from thiadiazole-2-amine have shown promising results in antimicrobial and anticancer activities. These findings open avenues for the development of new therapeutic agents (Gür et al., 2020).

Material Science Applications

  • Material Science and Mesomorphic Behavior : Studies have also focused on the mesomorphic behavior of compounds containing the thiadiazole structure. These compounds exhibit interesting properties in liquid crystalline phases and are being investigated for their potential applications in materials science, such as in the development of new liquid crystal materials (Iwan et al., 2010).

Future Directions

In recent years, there has been a noticeable increase in research interests in the synthesis and biological application of various derivatives of 2-amino-1,3,4-thiadiazoles . These compounds exhibit antitumor, antibacterial, antifungal, and antiparasitic activities . Therefore, BBTD and similar compounds may have potential applications in these areas in the future.

properties

IUPAC Name

5-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6S2/c9-7-13-11-5(15-7)3-1-2-4-6-12-14-8(10)16-6/h1-4H2,(H2,9,13)(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXLSMCSUYSZCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC1=NN=C(S1)N)CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine)

Synthesis routes and methods

Procedure details

A mixture of adiponitrile (8.00 g, 73.98 mmol) and thiosemicarbazide (13.48 g, 147.96 mmol) in trifluoroacetic acid (TFA) (75 mL) was heated at 80° C. for 17 hours. The reaction was cooled to room temperature and poured into a mixture of ice and water. Sodium hydroxide pellets were added to the mixture until it was basic (pH 14). The white precipitate was collected by suction filtration, rinsed with water and dried to provide 5,5′-(butane-1,4-diyl)-bis(1,3,4-thiadiazol-2-amine) (1001, 13.07 g). 1H NMR (300 MHz, DMSO-d6) δ 7.00 (s, 4H), 2.84 (bs, 4H), 1.68 (bs, 4H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.48 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Shukla, DV Ferraris, AG Thomas… - Journal of medicinal …, 2012 - ACS Publications
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) is a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS) that has served as a molecular probe …
Number of citations: 217 pubs.acs.org

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